molecular formula C8H14ClNO3 B054793 t-Butyl beta-chloropropionylcarbamate CAS No. 120158-04-5

t-Butyl beta-chloropropionylcarbamate

Cat. No.: B054793
CAS No.: 120158-04-5
M. Wt: 207.65 g/mol
InChI Key: QGCMSTMUCHUCCM-UHFFFAOYSA-N
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Description

T-Butyl beta-chloropropionylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

120158-04-5

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

tert-butyl N-(3-chloropropanoyl)carbamate

InChI

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-6(11)4-5-9/h4-5H2,1-3H3,(H,10,11,12)

InChI Key

QGCMSTMUCHUCCM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CCCl

Synonyms

Carbamic acid, (3-chloro-1-oxopropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To beta-chloropropionyl isocyanate (13.3 g; 100 mmol) in dichloroethane (20 g), a solution of t-butanol (7.4 g; 100 mmol) in dichloroethane (20 g) was dropwise added under ice-cooling in 5 minutes, whereby t-butyl beta-chloropropionylcarbamate was produced. Triethylamine (9.8 g; 100 mmol) was added to the reaction mixture, and the resultant mixture was stirred for 60 minutes. Precipitated salts were eliminated by filtration, and the filtrate was concentrated under reduced pressure to give t-butyl acryloylcarbamate as crude crystals, which were recrystallized from chloroform to give colorless needles. M.P., 131°-132° C.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One

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